(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate
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Overview
Description
(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate is a synthetic organic compound with the molecular formula C18H28N2O2 It is characterized by the presence of a tert-butyl carbamate group attached to a phenyl-substituted pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, often under reductive amination conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, where nucleophiles such as amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), alcohols (ROH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Carbamates with different alkyl or aryl groups
Scientific Research Applications
Chemistry
In chemistry, (S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor in the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The phenyl and pyrrolidine moieties contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl (1-phenyl-2-(pyrrolidin-1-yl)ethyl)carbamate
- (S)-tert-Butyl (1-phenyl-3-(piperidin-1-yl)propan-2-yl)carbamate
- (S)-tert-Butyl (1-phenyl-3-(morpholin-1-yl)propan-2-yl)carbamate
Uniqueness
Compared to similar compounds, (S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate is unique due to the specific positioning of the phenyl and pyrrolidine groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-16(14-20-11-7-8-12-20)13-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,19,21)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRGYCDUVGHODP-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468699 |
Source
|
Record name | tert-Butyl [(2S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869377-95-7 |
Source
|
Record name | tert-Butyl [(2S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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